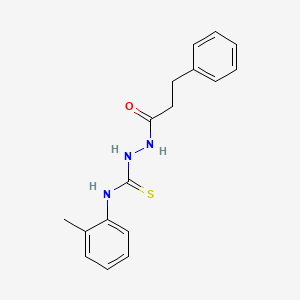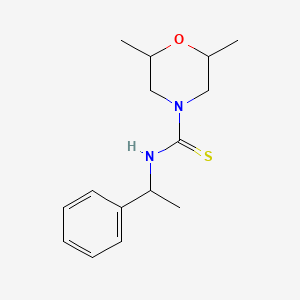![molecular formula C20H16N4O2S2 B4631244 3-(1,3-benzodioxol-5-yl)-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4631244.png)
3-(1,3-benzodioxol-5-yl)-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole
Descripción general
Descripción
The compound is a part of the 1,2,4-triazole family, which is known for its wide range of biological activities and applications in medicinal chemistry. This compound, due to its complex structure involving a benzodioxole moiety, a thiazole ring, and a triazole core, is of significant interest for its potential biological properties and chemical behaviors.
Synthesis Analysis
The synthesis of such compounds generally involves the creation of the 1,2,4-triazole core followed by subsequent modifications to add the benzodioxol and thiazolyl groups. For example, Sarhan et al. (2008) described the synthesis of new 3-benzyl-4H-1,2,4-triazole-5-thiol heterocycles, which could serve as a foundational methodology for synthesizing related compounds (Sarhan, Elsherif, Mahmoud, & Habib, 2008).
Molecular Structure Analysis
The molecular structure of triazole derivatives is critical for their chemical and biological activities. Afshar et al. (1987) detailed the structure of a rearrangement product of the triazole family, highlighting the importance of the planar, conjugated, and aromatic imidazol-4-yl-triazole system (Afshar, Berman, Sawzik, Lessinger, Lim, & Hosmane, 1987). Such detailed structural analyses are essential for understanding the chemical behavior and potential reactivity of the compound .
Aplicaciones Científicas De Investigación
Protective Effects Against Oxidative Stress
Thiazolo[3,2-b]-1,2,4-triazoles and their derivatives have been investigated for their potential to ameliorate peroxidative injury caused by ethanol-induced oxidative stress in the liver and brain of mice. This suggests their potential application in the development of treatments for conditions associated with oxidative stress (Aktay, Tozkoparan, & Ertan, 2005).
Antimicrobial Agents
Compounds bearing the thiazolyl-pyrazolyl-1,2,3-triazole framework have shown promising antimicrobial activity, particularly against fungal infections. These compounds could be further optimized and developed into new treatments for fungal infections (Nalawade et al., 2019).
Quantum Mechanical and Molecular Docking Studies
Triazole derivatives have been analyzed for their structural, nonlinear optical, electronic, and biological properties through comprehensive quantum mechanical studies. These studies include molecular docking to predict their utility as potential inhibitors, demonstrating their significance in the development of pharmaceuticals and materials science (Al‐Otaibi et al., 2020).
Anticonvulsant Agents
Research on benztriazole derivatives with mercapto-triazole substituents has revealed compounds with significant anticonvulsant activity and low neurotoxicity, indicating their potential as new antiepileptic drugs (Liu et al., 2016).
Antimicrobial and Antioxidant Activities
Pyridyl substituted thiazolyl triazole derivatives have been synthesized and evaluated for their antimicrobial against various human pathogens and antioxidant activities. This highlights their potential application in developing new antimicrobial and antioxidant agents (Tay et al., 2022).
Propiedades
IUPAC Name |
4-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c1-24-18(14-7-8-16-17(9-14)26-12-25-16)22-23-20(24)28-11-15-10-27-19(21-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCSAFUDEPDDNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4631169.png)
![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4631177.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4631183.png)

![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4631190.png)

![1-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4631208.png)
![3,7-dibenzyl-2-[(4-methoxybenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4631216.png)
![dimethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4631233.png)

![2,3-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4631246.png)

![methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631262.png)